prop-2-enyl N,N-dimethylcarbamate

Description

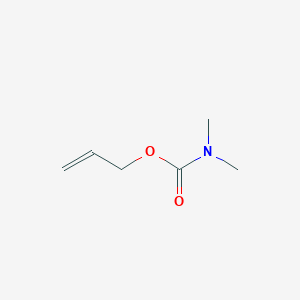

Prop-2-enyl N,N-dimethylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with a prop-2-enyl (allyl) group and an N,N-dimethylcarbamate moiety. Its structure has been confirmed via spectral analysis, including HMBC correlations and EI mass fragmentation patterns, which identified key fragments such as m/z 218 [M] and 91 [M-3'-MB –allyl] . The compound's allyl group enhances its reactivity, making it a candidate for applications in synthesis and agrochemicals. A structurally related compound, 4-(prop-2-enyl)-phenyl angelate, differs in its ester group (angelate vs. carbamate), highlighting the impact of functional group variation on properties .

Properties

CAS No. |

74562-18-8 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

prop-2-enyl N,N-dimethylcarbamate |

InChI |

InChI=1S/C6H11NO2/c1-4-5-9-6(8)7(2)3/h4H,1,5H2,2-3H3 |

InChI Key |

HZYNIVGEZQLDBF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl N,N-dimethylcarbamate can be synthesized through various methods. One common approach involves the reaction of prop-2-enyl alcohol with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process may also incorporate advanced purification techniques to remove any impurities and ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N,N-dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where the prop-2-enyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted carbamates.

Scientific Research Applications

Prop-2-enyl N,N-dimethylcarbamate is a chemical compound with diverse applications in scientific research and industrial settings. Its uses span across chemistry, biology, medicine, and industry, making it a versatile component in various processes.

Scientific Research Applications

Chemistry: this compound serves as a reagent in organic synthesis. It is also employed as an intermediate in the production of other chemicals.

Biology: The compound is investigated for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research explores potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: this compound is utilized in the manufacturing of various industrial products, including polymers and coatings.

Chemical Reactions Analysis

This compound undergoes several chemical reactions, which include:

- Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert it into different reduced forms. Reducing agents such as lithium aluminum hydride are often used.

- Substitution: this compound can participate in substitution reactions, where the prop-2-enyl group is replaced by other functional groups. Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted carbamates.

Related Research

- N,N-dimethyl enaminones: N,N-dimethyl enaminones are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic, as well as condensed heterocyclic compounds .

- Carbamate insecticides: Carbamate esters have been developed for agricultural or public health use . Examples include carbaryl, propoxur, and carbofuran .

Case Studies

- Anticancer Activity: A series of benzamide derivatives synthesized from similar scaffolds demonstrated anticancer effects in xenograft models, suggesting that modifications to the dimethylcarbamate structure could enhance efficacy against specific cancer types.

- Pharmacokinetics: Research involving various animal models showed that compounds with similar structures exhibited consistent pharmacokinetic properties across species, indicating potential for human application.

Mechanism of Action

The mechanism by which prop-2-enyl N,N-dimethylcarbamate exerts its effects involves interactions with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Reactivity and Conformational Behavior

- Cyclohexyl-N,N-dimethylcarbamate : Exhibits solvent-dependent conformational equilibrium. In CD₃CN, solvation reduces 1,3-diaxial interactions, increasing axial conformer populations compared to CCl₄ .

- Allyl-Containing Carbamates : The allyl group in prop-2-enyl derivatives enhances reactivity in radical allylation reactions, as seen in allylstannanes, where substituents like trimethylsilyl groups accelerate nucleophilic radical additions .

Toxicity and Regulatory Considerations

- Ethyl N,N-Dimethylcarbamate: Non-teratogenic, contrasting with ethyl N-hydroxycarbamate, the most potent teratogen in its class .

- Isolan : Designated as highly toxic (content > 20%) under hazardous chemical guidelines .

Biological Activity

Prop-2-enyl N,N-dimethylcarbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound is characterized by its prop-2-enyl group and the N,N-dimethylcarbamate moiety, which together impart unique chemical properties and reactivity. Understanding its biological activity is crucial for exploring its applications in various fields, including medicine and agriculture.

- Molecular Formula : C₅H₁₁N₁O₂

- Molecular Weight : 115.15 g/mol

- Structure : The compound features a carbamate functional group attached to a prop-2-enyl moiety, which enhances its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting various biochemical pathways. This mechanism is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is critical for neuroactive compounds.

- Cellular Interactions : It has been observed to interact with cellular components, potentially influencing processes such as cell signaling and apoptosis.

1. Enzyme Inhibition

This compound has shown significant inhibitory effects on AChE, a key enzyme in neurotransmission. This inhibition leads to increased levels of acetylcholine in synaptic clefts, which can result in enhanced neurotransmission or toxicity in certain organisms.

2. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For example, studies have demonstrated that structurally related carbamates can inhibit the growth of various bacteria and fungi, suggesting a potential application in agricultural pest management .

3. Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicate moderate cytotoxicity against specific cell lines, which may be attributed to its ability to induce apoptosis through enzyme inhibition and disruption of cellular processes .

Case Study 1: AChE Inhibition

A study focusing on the inhibition of AChE by carbamate derivatives revealed that this compound exhibited comparable inhibitory activity to established AChE inhibitors like donepezil. The binding affinity was assessed through molecular docking simulations, indicating strong interactions with key residues involved in the enzyme's active site .

Case Study 2: Antimicrobial Activity

In a comparative study of various carbamates, this compound was tested against several bacterial strains. Results showed effective inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Prop-2-enyl + dimethylcarbamate | AChE inhibition, cytotoxicity |

| Diallyl carbonate | Diallyl + carbonate | Insecticidal properties |

| N-(Prop-2-en-1-yl)acetamide | Prop-2-enyl + acetamide | Moderate cytotoxicity |

Future Directions

Research into this compound should focus on:

- In Vivo Studies : To validate the findings from in vitro studies and assess the safety profile and therapeutic potential.

- Mechanistic Studies : Further investigations into the specific biochemical pathways affected by this compound will enhance understanding of its biological activity.

- Development of Derivatives : Exploring modifications to its structure could lead to more potent derivatives with enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.